

1-lodo-2-nitrobenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to **1-lodo-2-nitrobenzene**

Introduction

1-lodo-2-nitrobenzene is an aromatic organic compound featuring a benzene ring substituted with an iodine atom and a nitro group at adjacent positions.[1] This structural arrangement makes it a valuable intermediate and building block in organic synthesis, particularly for creating more complex molecules in the pharmaceutical and fine chemical industries.[1][2][3] Its reactivity is influenced by the electron-withdrawing nature of the nitro group.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications.

Molecular Structure and Physicochemical Properties

1-lodo-2-nitrobenzene, also known as o-iodonitrobenzene, is identifiable by its light yellow to brown crystalline powder form.[4][5]

• IUPAC Name: 1-lodo-2-nitrobenzene[6][7]

• CAS Number: 609-73-4[4][6][8]

Molecular Formula: C₆H₄INO₂[1][2][4][5][6]

- SMILES: [O-]--INVALID-LINK--c1ccccc1I[1][8]
- InChi Key: JXMZUNPWVXQADG-UHFFFAOYSA-N[1][6][8]

Quantitative Data

The key physicochemical properties of **1-lodo-2-nitrobenzene** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	249.01 g/mol	[2][3][4][7][8][9]
249.0059 g/mol (more precise)	[6]	
Appearance	Light yellow to brown powder/crystal	[4][5]
Melting Point	49-51 °C	[3][8]
Boiling Point	288-289 °C	[3][5][8]
Density	2.0 ± 0.1 g/cm ³	
Flash Point	113 °C (closed cup)	[8]
Solubility	Insoluble in water; soluble in methanol	[5]

Experimental Protocols Synthesis of 1-lodo-2-nitrobenzene via Diazotization

A common and effective method for synthesizing **1-lodo-2-nitrobenzene** is through the diazotization of o-nitroaniline, followed by a Sandmeyer-type reaction with an iodide salt.[10]

Materials:

- o-Nitroaniline (100 g)
- Concentrated Sulfuric Acid (600 g)

- Water (1200 ml total)
- Sodium Nitrite (appropriate amount for diazotization)
- Potassium Iodide (200 g)
- Iodine (200 g)
- Sulfite solution

Procedure:[10]

- Preparation of Amine Salt Solution: In a suitable reaction vessel, pour 1000 ml of water over 100 g of o-nitroaniline. Carefully and slowly add 600 g of concentrated sulfuric acid while stirring. The mixture should form a clear solution.
- Cooling: Cool the resulting solution to 5 °C in an ice bath.
- Diazotization: While maintaining the temperature at or below 10 °C, add a solution of sodium nitrite portion-wise to the cooled amine salt solution. The slow addition and temperature control are critical to prevent the decomposition of the diazonium salt.
- Preparation of Iodide Solution: In a separate flask, prepare a solution by dissolving 200 g of potassium iodide and 200 g of iodine in 200 ml of water.
- Iodination Reaction: Add the previously prepared diazonium salt solution in portions to the potassium iodide/iodine solution. Evolution of nitrogen gas will be observed.
- Reaction Completion: Once the addition is complete and the evolution of nitrogen ceases, gently warm the mixture on a water bath for a period to ensure the reaction goes to completion.
- Workup: While the mixture is still warm, shake it with a sulfite solution to remove any excess iodine.
- Isolation: Upon cooling, the product, **1-lodo-2-nitrobenzene**, will crystallize out of the solution. The solid can then be collected by filtration. This method typically results in a quantitative yield.

Reactivity and Logical Workflow

1-lodo-2-nitrobenzene is a versatile reagent in organic chemistry. It is frequently used in cross-coupling reactions, such as the Sonogashira coupling to synthesize 2-nitroalkynes, and as a precursor for various heterocyclic compounds like indoles.[3][8][11] The synthesis process itself follows a clear logical workflow from the starting material to the final product.

Click to download full resolution via product page

Caption: Synthesis workflow for **1-lodo-2-nitrobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 609-73-4: 1-lodo-2-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-lodo-2-nitrobenzene | 609-73-4 [chemicalbook.com]
- 4. 1-lodo-2-nitrobenzene | CymitQuimica [cymitquimica.com]
- 5. Ibaochemicals.com [Ibaochemicals.com]
- 6. Benzene, 1-iodo-2-nitro- [webbook.nist.gov]
- 7. o-lodonitrobenzene | C6H4INO2 | CID 69115 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-ヨード-2-ニトロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. prepchem.com [prepchem.com]
- 11. rsc.org [rsc.org]

 To cite this document: BenchChem. [1-Iodo-2-nitrobenzene molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031338#1-iodo-2-nitrobenzene-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com